Methyl (4-nitroanilino)(oxo)acetate
Description
Methyl (4-nitroanilino)(oxo)acetate is a nitroaniline-derived ester with a molecular structure comprising a methyl ester group, a 4-nitroanilino substituent, and an oxoacetate backbone. The compound likely serves as a precursor in pharmaceutical and agrochemical synthesis, given the role of analogous structures in medicinal chemistry and fine chemical production .
The molecular formula is inferred as C₉H₇N₂O₅ (molecular weight ≈ 227.16 g/mol), with the nitro group at the para position of the aniline ring influencing electronic properties and reactivity. Its synthesis would likely involve condensation reactions between methyl oxoacetate and 4-nitroaniline derivatives, paralleling methods used for ethyl analogs .
Properties
CAS No. |
82633-22-5 |
|---|---|
Molecular Formula |
C9H8N2O5 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
methyl 2-(4-nitroanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H8N2O5/c1-16-9(13)8(12)10-6-2-4-7(5-3-6)11(14)15/h2-5H,1H3,(H,10,12) |
InChI Key |
PDDBPXGPWGUPHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-nitroanilino)(oxo)acetate typically involves a multi-step process. One common method starts with the nitration of aniline to produce 4-nitroaniline. This is followed by the reaction of 4-nitroaniline with methyl chloroacetate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-nitroanilino)(oxo)acetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Reduction: 4-aminoaniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-nitroanilino)(oxo)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (4-nitroanilino)(oxo)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Substituents | Key Applications | |
|---|---|---|---|---|---|---|
| This compound | C₉H₇N₂O₅ | 227.16 | ~1.5 | 4-nitroanilino, methyl ester | Pharmaceutical intermediates | |
| Ethyl (4-chloro-3-nitroanilino)(oxo)acetate | C₁₀H₉ClN₂O₅ | 272.64 | 2.07 | 4-chloro-3-nitroanilino, ethyl ester | Synthetic intermediates | |
| Ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate | C₁₁H₁₁N₂O₅ | 259.22 | N/A | 4-methyl-3-nitroanilino, ethyl ester | Agrochemical synthesis | |
| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₅NO₄ | 249.25 | N/A | 4-ethoxy, ethyl ester | Charge-transfer materials |
*logP values are experimental (where available) or estimated based on substituent contributions.
Key Observations:
Ester Group Influence: Methyl esters generally exhibit lower lipophilicity (logP) than ethyl esters due to reduced alkyl chain length. For example, Ethyl (4-chloro-3-nitroanilino)(oxo)acetate has a logP of 2.07 , whereas the methyl analog is estimated to have a logP of ~1.4. This impacts solubility and bioavailability. Ethyl esters are often preferred in industrial synthesis for their stability and ease of purification .
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the para position enhances electrophilicity, facilitating nucleophilic substitution or condensation reactions . Alkyl/alkoxy Groups: Methyl or ethoxy groups (e.g., in Ethyl (4-ethoxyphenyl)aminoacetate) reduce reactivity but enhance steric bulk, affecting crystallization and melting points .
Analytical Techniques:
- Spectral Analysis : Infrared (IR) and NMR spectroscopy are critical for confirming amide and ester linkages. For example, carbonyl stretches (C=O) appear at ~1700 cm⁻¹ in IR spectra, while nitro groups show strong absorption near 1520 cm⁻¹ .
- Crystallography: Structural analogs (e.g., Ethyl 2-(4-isopropylanilino)-2-oxoacetate) have been characterized via X-ray diffraction, revealing planar amide bonds and intramolecular hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
